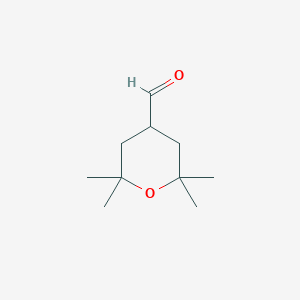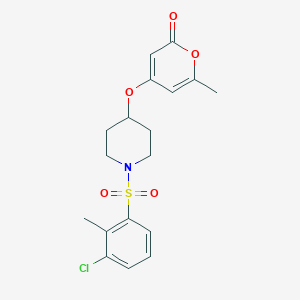
2,2,6,6-Tetramethyloxane-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyloxane-4-carbaldehyde is a chemical compound with the molecular formula C10H18O2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2,2,6,6-Tetramethyloxane-4-carbaldehyde can be represented by the InChI code: 1S/C10H18O2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h7-8H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
2,2,6,6-Tetramethyloxane-4-carbaldehyde is a solid at room temperature . It has a molecular weight of 170.25 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Oxidation of Primary Alcohols to Aldehydes
2,2,6,6-Tetramethyl-1-piperidinyloxy, a related compound, has demonstrated efficacy in catalyzing the oxidation of primary alcohols to aldehydes without overoxidation to carboxylic acids. This process is noted for its efficiency and selectivity, making it valuable for synthesizing aldehydes from a broad range of aliphatic, benzylic, and allylic alcohols. The method operates under mild conditions, utilizing a biphasic system and exhibiting high chemoselectivity, especially when primary alcohols are oxidized in the presence of secondary ones, leading to selective transformation into hydroxy aldehydes in some cases (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).
Synthesis of Cyclic Alkenyl Ethers from Acetylenic Aldehydes
The compound has been implicated in research exploring the synthesis of cyclic alkenyl ethers from acetylenic aldehydes. A study demonstrated that carbon-tethered acetylenic aldehydes react with alcohols in the presence of Pd(OAc)2, catalyzing the formation of 5- or 6-membered acetal products efficiently. This reaction underscores the dual role of Pd(II) both as a Lewis acid and as a transition-metal catalyst, facilitating the attack of alcohol to the aldehyde and the subsequent reaction of the hemiacetal with the alkyne to produce alkenyl ethers (Asao, Nogami, Takahashi, & Yamamoto, 2002).
Catalysis of Isoquinolines Synthesis
In a study exploring new routes for the synthesis of isoquinolines, 3-Bromopyridine-4-carbaldehyde was tethered with electron-withdrawing group substituted alkenes via Heck coupling followed by an aldol reaction under a catalytic system of Pd(OAc)2/PPh3/NaOAc. This process, performed in dioxane at 150°C, afforded the corresponding isoquinolines in good yields, demonstrating the versatility of catalytic systems involving carbaldehyde derivatives in synthesizing complex heterocyclic compounds (Cho & Patel, 2006).
Safety and Hazards
The safety information available indicates that 2,2,6,6-Tetramethyloxane-4-carbaldehyde has several hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
2,2,6,6-tetramethyloxane-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPIGHUDRUZIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyloxane-4-carbaldehyde | |
CAS RN |
1212021-33-4 |
Source


|
| Record name | 2,2,6,6-tetramethyloxane-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B2881604.png)

![2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2881606.png)
![methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2881607.png)
![8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881610.png)
![7-cyclopentyl-6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2881611.png)
![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide](/img/structure/B2881613.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-methyl-1,3-benzoxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2881614.png)
![3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2881618.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2881619.png)


![2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2881626.png)